3-Fluoro-4'-methyl-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1-fluoro-3-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVOIDLAUFLERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458302 | |
| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-42-6 | |
| Record name | 3-Fluoro-4′-methyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4'-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: 3-Fluoro-4'-methyl-1,1'-biphenyl & Derivatives in MedChem and Materials
[1]
Executive Summary
The This compound scaffold represents a critical structural motif in modern drug discovery and advanced materials science.[1] In medicinal chemistry, this specific substitution pattern—combining a metabolic blocker (fluorine) with a lipophilic anchor (methyl) on a biphenyl core—is frequently employed to optimize pharmacokinetic profiles by modulating metabolic stability and lipophilicity (LogP). In materials science, particularly in the liquid crystal (LC) industry, this core serves as a mesogenic unit, contributing to high dielectric anisotropy and stable phase transitions.
This guide provides the authoritative chemical identity for the scaffold and its commercially available derivatives, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and an analysis of its structure-activity relationship (SAR) utility.[1]
Chemical Identity & CAS Registry
While the parent hydrocarbon This compound is often generated in situ or custom-synthesized as a research intermediate, its functionalized derivatives are the primary commercial building blocks.[1] The table below consolidates the validated CAS numbers for the scaffold and its key synthetic precursors.
Table 1: Key Chemical Identifiers
| Compound Description | Chemical Structure Context | CAS Registry Number | Molecular Formula | Application |
| Boronic Acid Derivative | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl-boronic acid | 1698890-39-9 | C₁₃H₁₂BFO₂ | Suzuki coupling precursor; MedChem scaffold.[1][2] |
| Amine Derivative | 3'-Amino-3-fluoro-4-methylbiphenyl | 1187386-07-7 | C₁₃H₁₂FN | Precursor for amide coupling; Library synthesis.[1] |
| Chloro Derivative | 4-Chloro-3-fluoro-4'-methyl-1,1'-biphenyl | 524018-93-7 | C₁₃H₁₀ClF | Halogenated intermediate for further functionalization.[1] |
| Acetyl Derivative | 3'-Acetyl-3-fluoro-4-methylbiphenyl | 1365271-37-9 | C₁₅H₁₃FO | Ketone intermediate for reduction or Grignard reactions.[1] |
Note on Nomenclature: The numbering "3-Fluoro-4'-methyl" indicates the fluorine atom is at position 3 of the first phenyl ring, and the methyl group is at the para position (4') of the second phenyl ring.[1] This separation is crucial for maintaining the specific steric and electronic environment required for receptor binding or liquid crystalline alignment.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][3]
The most robust and scalable method for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway allows for the convergent assembly of the biaryl axis under mild conditions, tolerating the sensitive fluorine substituent.
Reaction Mechanism & Workflow
The synthesis typically involves the coupling of 3-fluorophenylboronic acid with 4-bromotoluene (or conversely, 4-methylphenylboronic acid with 1-bromo-3-fluorobenzene).[1]
Key Parameters:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Tetrakis).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.
Validated Experimental Protocol
Objective: Synthesis of this compound (Scale: 10 mmol).
-
Reagent Prep: In a 100 mL round-bottom flask, charge 1-bromo-3-fluorobenzene (1.75 g, 10 mmol) and 4-methylphenylboronic acid (1.50 g, 11 mmol, 1.1 equiv).
-
Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of 2M aqueous Na₂CO₃ .
-
Degassing: Sparge the mixture with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).
-
Reflux: Heat the reaction mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 9:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the target hydrocarbon as a white/off-white solid or clear oil.
Catalytic Cycle Visualization
Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition, transmetallation, and reductive elimination steps required to form the biaryl bond.[1]
Structure-Activity Relationship (SAR) & Applications
Medicinal Chemistry: Metabolic Blocking
In drug design, the This compound scaffold is often a bioisostere for non-fluorinated biphenyls.[1] The introduction of fluorine at the 3-position serves two primary mechanistic functions:
-
Metabolic Stability: The C-F bond is highly resistant to enzymatic oxidation (Cytochrome P450). Placing fluorine at the meta position can sterically or electronically protect the ring from metabolic attack, prolonging the drug's half-life (
).[1] -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of any proximal acidic groups (e.g., if a carboxylic acid is attached elsewhere), potentially improving bioavailability.
Materials Science: Liquid Crystals
Fluorinated biphenyls are "workhorse" mesogens in the Liquid Crystal Display (LCD) industry.
-
Dielectric Anisotropy (
): The C-F bond creates a strong dipole moment. When aligned in a biphenyl core, this contributes to the positive dielectric anisotropy required for low-voltage switching in nematic LCs.[1] -
Viscosity: Unlike cyano-biphenyls, fluoro-biphenyls typically exhibit lower rotational viscosity, enabling faster response times in displays.[1]
Figure 2: SAR logic demonstrating how the specific substitution pattern contributes to the pharmacological profile of the molecule.
Safety & Handling (SDS Summary)
While specific toxicological data for the exact isomer may be limited, handling should follow protocols for fluorinated biphenyls :
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
-
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Disposal: Halogenated organic waste streams.
References
-
Sigma-Aldrich. Product Detail: 4-Chloro-3-fluoro-4'-methyl-1,1'-biphenyl.[1] (Verified CAS 524018-93-7).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Reference for Liquid Crystal properties of fluorinated biphenyls).
-
PubChem. Compound Summary: Biphenyl Derivatives.
An In-Depth Technical Guide to the Physical Properties of Fluorinated Methyl Biphenyls for Drug Discovery Professionals
Introduction: The Strategic Importance of Fluorinated Methyl Biphenyls in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in modern drug discovery, offering a versatile and conformationally dynamic framework for interacting with biological targets. When combined with methyl and fluorine substituents, this scaffold transforms into a powerful tool for medicinal chemists. The strategic incorporation of a methyl group can provide a crucial hydrophobic contact, enhance metabolic stability, or control molecular shape, while fluorine, the most electronegative element, introduces profound changes to a molecule's physical and biological properties.[1]
This guide provides an in-depth exploration of the physical properties of fluorinated methyl biphenyls, moving beyond a simple recitation of data to explain the underlying principles and their practical implications in drug design. As researchers and drug development professionals, understanding the causality behind how these simple substitutions modulate complex biological outcomes is paramount. We will delve into the synthesis, conformational behavior, electronic landscape, and key pharmaceutical properties like lipophilicity and metabolic stability, providing both field-proven insights and validated experimental protocols. The strategic placement of fluorine is not merely an act of substitution but a precision tool to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3]
Section 1: The Molecular Architecture: Synthesis and Conformational Landscape
The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. For fluorinated methyl biphenyls, this architecture is governed by the synthetic route used to create them and the inherent rotational freedom around the biphenyl linkage, which is heavily influenced by the substitution pattern.
Rationale for Synthesis: The Versatility of Suzuki-Miyaura Coupling
The creation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing biphenyl derivatives. Among various cross-coupling reactions, the Palladium(0)-catalyzed Suzuki-Miyaura coupling is frequently the method of choice for its high functional group tolerance, excellent yields, and relatively mild reaction conditions.[1][4] This method allows for the modular assembly of the biphenyl core from a wide array of commercially available boronic acids and aryl halides, making it ideal for building chemical libraries to explore structure-activity relationships (SAR).
The choice of a Suzuki-Miyaura coupling is a strategic one; it provides a reliable and high-yielding pathway to the target compounds, which is essential for the rapid iterative cycles of design, synthesis, and testing in drug discovery programs.[5]
Experimental Protocol: Synthesis of a Model Compound (4-Fluoro-4'-methylbiphenyl)
This protocol describes a self-validating system for the synthesis of a representative fluorinated methyl biphenyl. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, ensuring high purity for subsequent analysis and biological testing.
Objective: To synthesize 4-fluoro-4'-methylbiphenyl via a Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-4-fluorobenzene
-
4-Methylphenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dioxane and Water (3:1 v/v ratio)
-
Silica gel, n-hexane, ethyl acetate
Procedure:
-
To a pressure tube, add 1-bromo-4-fluorobenzene (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).
-
Add the dioxane/water solvent mixture (8 mL).
-
Seal the pressure tube and heat the reaction mixture to 105 °C for 8-10 hours with vigorous stirring.[4]
-
Monitor the reaction completion by TLC using a hexane/ethyl acetate solvent system.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield the pure 4-fluoro-4'-methylbiphenyl.[4]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Conformational Analysis: The Biphenyl Twist
In the absence of substitution, the biphenyl molecule is not completely planar in the gas phase due to steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6').[6] This results in a dihedral angle (the angle between the planes of the two rings) of approximately 40-45°. The introduction of substituents, particularly at the ortho positions, dramatically influences this angle.
-
Ortho-Substitution: Placing a methyl or fluorine group at an ortho position significantly increases steric hindrance, forcing a larger dihedral angle. This conformational restriction can be a powerful design element to lock a molecule into a specific bioactive conformation or to disrupt binding to an off-target protein.[7]
-
Meta- and Para-Substitution: Substituents at the meta or para positions have a minimal steric effect on the dihedral angle. Their influence is primarily electronic.
The conformation of the biphenyl core is a critical determinant of the spatial relationship between pharmacophoric elements on the two rings. Controlling this "twist" is a key strategy for optimizing receptor fit.
Caption: Steric hindrance from ortho-substituents increases the dihedral angle.
Section 2: The Electronic Fingerprint: How Fluorine Sculpts Reactivity and Interactions
Fluorine's extreme electronegativity profoundly alters the electronic landscape of the methyl biphenyl scaffold. This is not a simple, uniform effect; rather, it is a nuanced interplay of opposing electronic forces that provides medicinal chemists with a sophisticated tool for modulating molecular properties.[4]
The Duality of Fluorine: Inductive vs. Mesomeric Effects
The electronic influence of fluorine on an aromatic ring is twofold:
-
Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring, making it less susceptible to electrophilic attack.[8]
-
Mesomeric Effect (π-donation): Fluorine's lone pair electrons are positioned to overlap with the π-system of the benzene ring. This allows it to act as a weak π-donor, donating electron density into the ring. This effect preferentially increases electron density at the ortho and para positions.[8]
While the inductive effect is dominant, the mesomeric effect is key to understanding fluorine's role in directing interactions. This electronic push-pull mechanism can alter bond strengths, dipole moments, and the acidity/basicity of nearby functional groups.[2]
Caption: Fluorine exerts a strong inductive pull and a weaker mesomeric push.
Spectroscopic Characterization: The Voice of the Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of these compounds.
-
¹H and ¹³C NMR: Provide information on the overall carbon-hydrogen framework. The chemical shifts of aromatic protons and carbons are influenced by the electronic effects of the fluorine and methyl groups. For example, carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF).[5]
-
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool.[9][10] It provides a direct window into the electronic environment of the fluorine atom, making it invaluable for confirming the presence of the fluorine substituent and for studying interactions in biological systems.
Table 1: Representative Spectroscopic Data for Fluorinated Biphenyls
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key Features | Reference |
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) | 151.1 (CF, JCF = 7.5 Hz), 149.1 (CF, JCF = 7.5 Hz), 117.2 (CH, JCF–CH = 12 Hz), 116 (CH, JCF–CH = 13.5 Hz) | Doublets observed in the ¹³C spectrum due to C-F coupling are diagnostic. | [1][5] |
| 4'-Methyl-4-trifluoromethyl-biphenyl | 7.87 (d, 2H), 7.80 (d, 2H), 7.64 (d, 2H), 7.33 (d, 2H), 2.36 (s, 3H) | Data not specified | The singlet at 2.36 ppm is characteristic of the methyl group protons. | [11] |
Section 3: Physicochemical Properties in the Pharmaceutical Context
The ultimate success of a drug candidate depends heavily on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Fluorine and methyl groups are primary tools for optimizing these characteristics.
Lipophilicity (logP): A Balancing Act for Permeability and Solubility
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a compound's ability to cross cell membranes.[12] The effect of fluorination on logP is highly context-dependent:
-
Single Aromatic Fluorine: Replacing a hydrogen with a single fluorine atom typically results in a slight increase in logP (ΔlogP ≈ +0.1 to +0.2).
-
Fluoroalkyl Groups (e.g., -CF₃): The introduction of a trifluoromethyl group often leads to a significant increase in lipophilicity (ΔlogP ≈ +0.9).[13]
-
Multiple Fluorines: The effect can be complex. While each fluorine is lipophilic, extensive fluorination can reduce polarizability and weaken dispersion interactions, sometimes leading to unexpected decreases in lipophilicity.[14]
The interplay between the methyl group and the fluorine substituents determines the overall lipophilicity. This parameter must be carefully tuned to achieve a balance between membrane permeability and aqueous solubility for optimal bioavailability.
Experimental Protocol: Determination of logP using the ¹⁹F NMR Shake-Flask Method
The traditional shake-flask method can be enhanced by using ¹⁹F NMR for the direct quantification of a fluorinated analyte in each phase, offering a straightforward and accurate measurement.[15]
Objective: To determine the logP value of a fluorinated methyl biphenyl using a ¹⁹F NMR-based shake-flask method.
Materials:
-
Fluorinated methyl biphenyl (analyte)
-
Fluorinated reference compound with a known logP value
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Temperature-controlled shaker/stirrer
-
NMR spectrometer equipped for ¹⁹F detection
Procedure:
-
Prepare a stock solution by dissolving a known mass of the analyte and the reference compound in n-octanol.[15]
-
In a pear-shaped flask, combine 2 mL of the n-octanol stock solution with 2 mL of water.
-
Agitate the biphasic mixture vigorously at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.[15]
-
Allow the phases to separate completely overnight without agitation.
-
Carefully withdraw an aliquot from the n-octanol layer and a separate aliquot from the aqueous layer.
-
Prepare each aliquot for NMR analysis by adding a D₂O-filled capillary for locking.
-
Acquire ¹⁹F NMR spectra for both samples.
-
Integrate the signals corresponding to the analyte and the reference compound in both the n-octanol and water spectra.
-
Calculate the concentration of the analyte in each phase relative to the known concentration of the reference standard.
-
Determine the logP value using the formula: logP = log([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ) .
Metabolic Stability: The Fluorine "Metabolic Shield"
One of the most common and impactful applications of fluorination in drug design is to enhance metabolic stability.[16][17][18] Cytochrome P450 (CYP) enzymes in the liver are primary sites of oxidative metabolism, often targeting electron-rich or sterically accessible C-H bonds.
Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this metabolic pathway for two primary reasons:
-
Bond Strength: The C-F bond is significantly stronger (e.g., Ph-F ≈ 126 kcal/mol) than a corresponding C-H bond (Ph-H ≈ 113 kcal/mol), making it much more resistant to enzymatic cleavage.[16]
-
Electronic Deactivation: The inductive withdrawal of electrons by fluorine makes the adjacent C-H bonds less electron-rich and thus less susceptible to oxidation.
This "metabolic shield" strategy can dramatically increase a drug's half-life and systemic exposure.[2]
Caption: Iterative process of identifying and blocking metabolic hotspots.[19]
Section 4: The Molecule in Action: Protein-Ligand Interactions
Ultimately, the physical properties of a fluorinated methyl biphenyl must translate into effective interactions within a protein's binding pocket. Fluorine's unique character enables it to participate in a range of non-covalent interactions that go beyond simple steric or hydrophobic effects.[20][21]
The Unique Bonding Capabilities of Fluorine
The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within the protein active site. Key interactions include:
-
C-F···H-N/H-O: The fluorine can act as a hydrogen bond acceptor, though it is generally considered a weak one.[20]
-
C-F···C=O: A favorable interaction can occur between the fluorine and the partially positive carbon of a backbone amide or acidic side chain carbonyl group.[22]
-
Orthogonal Multipolar Interactions: The fluorine can interact favorably with the edges of aromatic rings of residues like phenylalanine, tyrosine, or tryptophan.
-
Disruption of Water Networks: A strategically placed fluorine can displace an unfavorable water molecule from a binding pocket, leading to an entropic gain and improved binding affinity.[20][23]
The ability of fluorine to engage in these interactions is highly dependent on the specific electrostatic environment of the binding pocket.[24]
Caption: Fluorine can engage in diverse, context-dependent interactions.
Conclusion
Fluorinated methyl biphenyls represent a class of compounds where seemingly minor structural modifications—the addition of a methyl group and the strategic placement of fluorine atoms—can elicit profound and predictable changes in physical properties. For the drug discovery professional, these are not mere analogues but are precision-engineered molecules. An understanding of the interplay between conformational restriction, the dual electronic nature of fluorine, and the resulting impact on lipophilicity, metabolic stability, and target engagement is essential. By leveraging these principles and employing robust synthetic and analytical protocols, researchers can rationally design molecules with superior pharmaceutical profiles, accelerating the journey from a promising lead compound to a viable drug candidate.
References
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Gerebtsov, N., Al-Momani, I., & Emwas, A. H. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available from: [Link].
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Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link].
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Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available from: [Link].
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Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., & John, P. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link].
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Siegemund, G., & Schwertfeger, W. (2000). Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link].
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Gerebtsov, N., Al-Momani, I., & Emwas, A. H. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. Available from: [Link].
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Harish Kumar, M., Santhosh Kumar, K. R., Sreenivasa, S., & Lokanath, N. K. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCr. Available from: [Link].
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Ruiu, T., et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. Available from: [Link].
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Wang, C. (2013). Crystal Structure and Fluorescence Characterization of Large π-Conjugated Biphenyl Derivative. Scientific.net. Available from: [Link].
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Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Available from: [Link].
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Friebe, L. M., et al. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Elsevier. Available from: [Link].
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ResearchGate. (2025). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. Available from: [Link].
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Repositorio Institucional. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Available from: [Link].
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Bhattarai, P., Trombley, T. A., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link].
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Cumpstey, I., et al. (2013). Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. PMC. Available from: [Link].
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University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link].
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UCD Research Repository. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available from: [Link].
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YouTube. (2024). Fluorinated Building Blocks: A Comprehensive Overview. Available from: [Link].
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ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link].
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ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link].
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SpectraBase. (n.d.). 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl. Available from: [Link].
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PubMed. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Available from: [Link].
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Wehrhan, L., & Keller, B. G. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. Available from: [Link].
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International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link].
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Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
Introduction: The Significance of Fluorinated Biphenyls
The 3-Fluoro-4'-methyl-1,1'-biphenyl scaffold is a key structural motif in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated biphenyls highly valuable in the design of novel pharmaceuticals and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This document provides a detailed guide for the synthesis of this compound, grounded in the fundamental principles of the Suzuki-Miyaura coupling.
Mechanistic Insights: The Engine of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2][3] The catalytic cycle, a finely orchestrated sequence of three primary steps, is the cornerstone of this transformation.
The Catalytic Cycle Unveiled:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, a substituted bromobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[1][3] The reactivity of the aryl halide is a critical factor, with the bond strength to palladium decreasing in the order of I > Br > Cl. For this synthesis, an aryl bromide is a good balance of reactivity and commercial availability.
-
Transmetalation: This is arguably the most crucial step and is where the base plays a pivotal role. The organoboron species (a boronic acid in this protocol) is activated by the base to form a more nucleophilic boronate complex.[4][5][6] This activated species then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination, expelling the newly formed biaryl product (this compound) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][3]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 1.0 g | 5.71 |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 0.93 g | 6.85 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.132 g | 0.114 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.37 g | 17.13 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Ethanol | C₂H₆O | - | 5 mL | - |
| Water (degassed) | H₂O | - | 5 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluorobenzene (1.0 g, 5.71 mmol), 4-methylphenylboronic acid (0.93 g, 6.85 mmol), and potassium carbonate (2.37 g, 17.13 mmol).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and degassed water (5 mL) to the flask. The use of a solvent mixture like toluene/ethanol/water is common, as it helps to dissolve both the organic substrates and the inorganic base.[7]
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.132 g, 0.114 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Wash the organic layer with 2 x 30 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Characterization of this compound
A thorough characterization of the final product is essential to confirm its identity and purity.[8]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom. Expected chemical shifts (δ, ppm): ~7.5 (m, 2H), ~7.4 (m, 2H), ~7.3 (m, 3H), ~7.1 (m, 1H), ~2.4 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show the characteristic signals for the biphenyl carbons, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant. Expected chemical shifts (δ, ppm): ~163 (d, ¹JCF), ~141, ~138, ~130 (d), ~129, ~128, ~124 (d), ~122 (d), ~115 (d), ~21.
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a single resonance for the fluorine atom.
-
GC-MS: Gas chromatography-mass spectrometry will confirm the molecular weight of the product. Expected m/z: 186.08 [M]⁺.[9]
Safety Considerations
-
Reagents: Handle all chemicals with care. 1-Bromo-3-fluorobenzene is a skin and eye irritant. 4-Methylphenylboronic acid can cause respiratory irritation. Tetrakis(triphenylphosphine)palladium(0) is harmful if swallowed or inhaled. Potassium carbonate is a skin and eye irritant.
-
Solvents: Toluene and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Exothermicity: While the Suzuki-Miyaura reaction is generally not violently exothermic, it's good practice to monitor the reaction temperature, especially during the initial heating phase.[10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for potential recovery.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The protocol outlined in this document serves as a robust starting point for the synthesis and further exploration of this important class of fluorinated biaryls in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Couto, M., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Buss, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Sagan, F., et al. (2016). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
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Høyer, D., & Skrydstrup, T. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]
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Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Fadini, L. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
-
Wang, C., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Bica, K., & Gaertner, P. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. [Link]
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Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Byers, J. A., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Al-Zoubi, R. M. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]
-
Ali, A., et al. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Le, C. M., et al. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
You, L., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sanchez-Ballester, N. M., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
-
Le, C. M. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Kumar, A., & Shah, B. A. (2015). Supporting Information. Organic Letters. [Link]
-
Arayachukiat, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
-
Al-Amin, M., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Maleki, A., et al. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]
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Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. [Link]
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Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Molecular Foundry, Lawrence Berkeley National Laboratory. (n.d.). General Structural Characterization – Organic Facility. [Link]
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Protocol for the Efficient Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-bromotoluene and 4-Methylphenylboronic Acid
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-fluoro-4'-methyl-1,1'-biphenyl, a key structural motif in various pharmacologically active compounds and advanced materials.[3][4] We will delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental guide, and present a robust framework for reaction optimization and troubleshooting. This guide is tailored for researchers, scientists, and drug development professionals seeking to implement this powerful transformation reliably.
Introduction and Mechanistic Rationale
The construction of biaryl scaffolds is a frequent challenge in the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura reaction offers a mild and versatile solution, coupling an organoboron species with an organic halide.[5][6] The target molecule, this compound, incorporates a fluorine atom, a common substituent in medicinal chemistry known to modulate metabolic stability and binding affinity.
The choice of catalyst, ligand, base, and solvent is critical for success, particularly when dealing with substrates that may present electronic or steric challenges.[7]
-
The Palladium Catalyst: The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂).[5][8]
-
The Ligand: The ligand stabilizes the active Pd(0) catalyst, prevents its aggregation into inactive palladium black, and facilitates the key steps of the catalytic cycle. For this transformation, a bulky and electron-rich dialkylbiaryl phosphine ligand such as SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is selected. Such ligands are known to promote the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher turnover numbers and efficiency, even with sterically demanding substrates.[9]
-
The Base: A base is essential for the activation of the boronic acid.[10] It reacts with the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation with the palladium complex. Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective and generally compatible with a wide range of functional groups.[11][12]
-
The Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is employed. This biphasic system effectively dissolves the organic substrates, the palladium complex, and the inorganic base, facilitating the interaction of all reactive species.
The catalytic cycle, which underpins this entire process, is illustrated below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst degradation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Fluoro-4-bromotoluene | C₇H₆BrF | 189.03 | 189 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 163 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | C₂₇H₃₅O₂P | 410.54 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Deionized Water (Degassed) | H₂O | 18.02 | 1 mL | - | - |
Equipment
-
50 mL Schlenk flask or oven-dried round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller and thermocouple
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Attach the reflux condenser, ensuring the system is kept under a positive pressure of nitrogen or argon.
-
-
Addition of Reagents:
-
To the cooled flask, add 3-fluoro-4-bromotoluene (189 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), SPhos (16.4 mg, 0.04 mmol), and finally palladium(II) acetate (4.5 mg, 0.02 mmol).
-
Scientist's Note: Adding the catalyst last minimizes its exposure to air. The solids can be added sequentially against a positive flow of inert gas.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL).
-
The mixture should appear as a light brown suspension.
-
-
Reaction Execution:
-
Lower the flask into a heating mantle and begin vigorous stirring.
-
Heat the reaction mixture to 100 °C.
-
Maintain the temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots.
-
-
Work-up Procedure:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent, 3-fluoro-4-bromotoluene), remove the heat source and allow the flask to cool to room temperature.
-
Add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a white solid or colorless oil.
-
Validation and Troubleshooting
A self-validating protocol anticipates potential issues and provides a logical path to their resolution.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Ensure proper inert atmosphere technique.2. Use freshly purchased, high-quality anhydrous solvents and degas thoroughly.3. Use a freshly opened or properly stored base. |
| Significant Dehalogenation | Presence of protic sources or hydride donors that intercept the palladium intermediate.[6] | Ensure anhydrous conditions and high-purity reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously exclude air from the reaction; ensure thorough degassing of solvents. |
| Reaction Stalls | Catalyst decomposition at high temperature or prolonged reaction time. | Consider a lower reaction temperature (e.g., 80-90 °C) or a more robust ligand/catalyst system if necessary. |
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Köllhofer, A., Plenio, H., & Pucheault, M. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides. European Journal of Organic Chemistry, 2008(26), 4393-4403. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, J., et al. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides. Chemistry – An Asian Journal, 13(20), 3028-3032. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297-1303. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334-29348. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(3), 10452-10463. [Link]
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Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29334-29348. [Link]
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Li, F., & Wen, J. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Liquid Crystals, 44(8), 1269-1275. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Kalviri, H. A., & Kerton, F. M. (2010). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P₆₆₆₁₄]DBS using Pd nanocrystals and different bases. Dalton Transactions, 39(35), 8193-8195. [Link]
-
Asnan, H. H. M., & Wan, F. (2021). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N₂O₂ Catalyst. Malaysian Journal of Chemistry, 23(1), 36-44. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ikm.org.my [ikm.org.my]
Preparation of 3-Fluoro-4'-methyl-1,1'-biphenyl-4-yl-boronic acid
Modular Synthesis of 3-Fluoro-4'-methyl-1,1'-biphenyl-4-yl-boronic acid via Sequential Chemoselective Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound-4-yl-boronic acid , a critical fluorinated biaryl building block used in the development of OLED materials and kinase inhibitors. The synthesis utilizes a chemoselective strategy, exploiting the differential reactivity rates of aryl iodide and aryl bromide moieties within a single scaffold.[1] By performing a selective Suzuki-Miyaura coupling at the iodine site followed by a lithium-halogen exchange at the bromine site, the target is obtained with high regiocontrol. This guide addresses specific challenges, including the suppression of benzyne formation during lithiation of the ortho-fluoro-bromo intermediate.
Strategic Analysis & Retrosynthesis
The structural core of the target molecule is a non-symmetric biphenyl with a specific substitution pattern: a fluorine atom at the 3-position (relative to the biaryl bond at C1) and a boronic acid at the 4-position. This places the fluorine atom ortho to the boronic acid.
Synthetic Challenges:
-
Regiochemistry: Direct electrophilic fluorination or borylation of a pre-formed biphenyl is widely non-selective due to competing directing effects of the methyl and phenyl groups.
-
Chemoselectivity: The precursor must allow for the sequential construction of the biaryl bond and the boronic acid without protecting group manipulations.
Selected Route: The "Halogen Dance" Avoidance Strategy We employ 1-bromo-2-fluoro-4-iodobenzene as the linchpin intermediate.
-
Step 1 (Suzuki Coupling): The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Palladium catalysts will undergo oxidative addition preferentially at the iodide, allowing the installation of the 4-tolyl ring while leaving the bromide intact.
-
Step 2 (Borylation): The remaining bromide is positioned ortho to the fluorine. While this increases the acidity of the adjacent proton (risk of ortho-lithiation), low-temperature lithium-halogen exchange is kinetically favored, allowing clean conversion to the boronate.
Figure 1: Strategic workflow exploiting halogen bond-strength differentials.
Experimental Protocols
Phase 1: Preparation of 4-Bromo-3-fluoro-4'-methylbiphenyl
Objective: Selective coupling of the aryl iodide.[2]
Materials:
-
1-Bromo-2-fluoro-4-iodobenzene (1.0 equiv) [Note: Ensure F is ortho to Br]
-
4-Tolylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 1-bromo-2-fluoro-4-iodobenzene (10.0 g, 33.2 mmol), 4-tolylboronic acid (4.97 g, 36.5 mmol), and K₂CO₃ (11.5 g, 83.0 mmol).
-
Degassing: Add 1,4-Dioxane (100 mL) and Water (25 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (815 mg, 1.0 mmol) under a positive stream of Argon.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Process Insight: Do not exceed 80°C. Higher temperatures increase the rate of oxidative addition at the C–Br bond, leading to bis-coupled side products.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate (200 mL) and wash with Brine (2 x 100 mL). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes).
-
Yield Target: 85-92% as a white solid.
-
Phase 2: Borylation to this compound-4-yl-boronic acid
Objective: Conversion of the aryl bromide to the boronic acid without benzyne formation.
Materials:
-
4-Bromo-3-fluoro-4'-methylbiphenyl (Intermediate from Phase 1)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: 1M HCl
Protocol:
-
Cryogenic Setup: Place 4-Bromo-3-fluoro-4'-methylbiphenyl (5.0 g, 19.0 mmol) in a dry Schlenk flask under Argon. Add anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical Safety: The solution must be fully equilibrated to -78°C before adding n-BuLi.
-
-
Lithiation: Add n-BuLi (8.4 mL, 20.9 mmol) dropwise via syringe pump over 20 minutes.
-
Mechanistic Note: The presence of the ortho-fluorine atom inductively stabilizes the resulting aryl lithium species, but also makes it prone to elimination (forming benzyne) if the temperature rises above -60°C [1].
-
-
Equilibration: Stir at -78°C for exactly 30 minutes.
-
Electrophile Trapping: Add Triisopropyl borate (5.3 mL, 22.8 mmol) dropwise. Ensure the internal temperature does not spike.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature naturally over 2 hours.
-
Hydrolysis: Quench the reaction with 1M HCl (30 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Recrystallization: The crude solid is often sticky due to boroxine formation. Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexanes to obtain the pure white powder.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | |
| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 2H, OH), 7.80 (t, 1H), 7.55 (d, 2H), 7.45 (d, 1H), 7.30 (d, 2H), 7.25 (d, 1H), 2.35 (s, 3H) | Characteristic triplet for H-4 (ortho to F) due to H-F coupling. |
| ¹⁹F NMR | δ -110 to -115 ppm | Single peak (decoupled). |
| Mass Spec (ESI) | [M-H]⁻ = 229.05 | Boronic acids often fly as esters in MeOH; check for Boroxine trimer. |
| Purity (HPLC) | >98.0% |
Troubleshooting & Optimization Logic
The following decision tree aids in diagnosing common synthetic failures during the borylation step.
Figure 2: Diagnostic workflow for optimizing the Lithium-Halogen exchange step.
References
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[3] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[3]
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem Technical Support. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions. BenchChem Application Notes.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity.
Sources
Application Note: Fluorinated Biphenyls as Building Blocks for High-Efficiency OLED Materials
[1]
Executive Summary & Strategic Rationale
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent systems, fluorinated biphenyls have emerged as critical "tuning knobs."
Unlike standard biphenyls, which serve primarily as conjugated linkers, fluorinated variants offer three distinct physicochemical advantages:
-
LUMO Stabilization: The high electronegativity of fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.
-
Electrostatic Locking: C-F···H-C intermolecular interactions induce specific molecular stacking, improving charge carrier mobility (up to
). -
Chemical Hardening: The C-F bond (
) is significantly stronger than the C-H bond ( ), protecting the molecule against oxidative degradation during device operation.
This guide details the protocol for synthesizing, purifying, and validating fluorinated biphenyl-based Electron Transport Materials (ETMs) and Hosts.
Material Design Logic: The "Why" Behind the Chemistry
Before synthesis, one must understand the structural causality. We do not add fluorine randomly; we substitute it at the 2,2' or 2,6 positions of the biphenyl core to force a twisted conformation .
-
Planar Biphenyls: High conjugation
Low Triplet Energy ( ) Quenches blue phosphorescence. -
Twisted Fluorinated Biphenyls: Steric hindrance (F vs. H) breaks conjugation
High ( ) Confines excitons on the emitter.
Comparative Electronic Properties (Data Summary)
Table 1: Impact of Fluorination on Biphenyl Derivatives (Simulated & Experimental)
| Material Core | Substitution | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Application |
| CBP (Reference) | None | -5.32 | -2.10 | 2.56 eV | Green Host |
| F-CBP | 2,2'-Difluoro | -5.55 | -2.45 | 2.85 eV | Blue Host |
| 4F-Biphenyl | 2,2',6,6'-Tetrafluoro | -5.80 | -2.80 | 3.05 eV | Deep Blue Host / ETL |
Protocol A: Synthesis via Suzuki-Miyaura Coupling[2]
The industry standard for generating high-purity fluorinated biphenyls is Palladium-catalyzed Suzuki-Miyaura coupling.
Target Molecule: 4,4'-Bis(carbazol-9-yl)-2,2'-difluorobiphenyl (Example Blue Host).
Workflow Diagram (Synthesis)
Figure 1: Synthetic pathway for fluorinated biphenyl building blocks utilizing Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reactants: 1-Bromo-2-fluoro-4-(carbazol-9-yl)benzene (1.0 eq) + Bis(pinacolato)diboron (1.1 eq).
-
Catalyst:
(3 mol%) is preferred over for sterically hindered fluorinated substrates due to its higher stability and bite angle. -
Base: Potassium carbonate (
, 3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to dissolve the base and activate the boronic ester.
-
-
Reaction Execution:
-
Degas solvents with nitrogen for 30 minutes (Oxygen quenches the Pd catalyst).
-
Heat to 90°C under
atmosphere for 12–24 hours. -
Self-Validation Point: Monitor via TLC. The fluorinated product will show a distinct blue shift in fluorescence compared to the non-fluorinated starting material under UV (254/365 nm).
-
-
Workup:
-
Cool to room temperature. Filter through a Celite pad to remove Palladium black.
-
Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Dry over
and concentrate.
-
-
Pre-Purification:
-
Perform silica gel column chromatography.
-
Critical Step: Recrystallize from Toluene/Ethanol. OLED materials require >99.5% purity prior to sublimation.
-
Protocol B: Ultra-Purification via Gradient Sublimation
Column chromatography is insufficient for OLEDs. Trace ionic impurities or catalyst residues act as charge traps, drastically reducing device lifetime. Gradient Sublimation is mandatory.
The Protocol[3]
-
Setup: Load the recrystallized material into the "Source Zone" of a quartz sublimation tube.
-
Vacuum: Pump down to
. High vacuum lowers the sublimation point, preventing thermal decomposition. -
Temperature Gradient:
-
Source Zone: Heat to
(typically 250–300°C for biphenyl dimers). -
Gradient Zone: Maintain a linear drop to room temperature.
-
-
Collection:
-
Heavy Impurities: Remain in the source boat.
-
Target Material: Crystallizes in the middle zone (clear, defined crystals).
-
Volatile Impurities: Condense at the cold end (often yellow/brown amorphous films).
-
-
Validation:
-
HPLC: Purity must be
. -
TGA (Thermogravimetric Analysis): 5% weight loss temperature (
) should be .
-
Protocol C: Device Integration & Characterization
To validate the fluorinated biphenyl as an effective host or ETL, fabricate a "Blue-Only" device. This is the most sensitive test for triplet confinement and stability.
Device Architecture Diagram
Figure 2: Standard Blue OLED stack incorporating fluorinated biphenyls in the EML (Host) or ETL.[1]
Characterization Steps[3][5][6][7][8][9]
-
J-V-L Measurement: Measure Current Density (
) vs. Voltage ( ) vs. Luminance ( ).-
Success Metric: A steeper J-V curve compared to the non-fluorinated control indicates improved electron mobility due to the lowered LUMO.
-
-
Efficiency Roll-off: Plot External Quantum Efficiency (EQE) vs. Luminance.
-
Success Metric: Low roll-off at high brightness (
) confirms that the high triplet energy of the fluorinated core is successfully preventing Triplet-Triplet Annihilation (TTA).
-
-
Lifetime (LT95): Measure time to 95% initial luminance at constant current.
-
Causality: Fluorination blocks metabolic sites on the phenyl ring, extending operational life.
-
References
-
Suzuki-Miyaura Coupling for OLEDs
- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Source: ResearchG
-
URL:
-
Sublimation Purification Protocols
-
Title: A modified sublimation purification system using arrays of partitions.[2]
- Source: NII Japan.
-
URL:
-
-
Fluorine Effect on Host Materials
- Title: Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED.
- Source: ResearchG
-
URL:
-
TADF Emitters & Fluorination
-
General OLED Material Design
- Title: Materials Design Concepts for Efficient Blue OLEDs.
- Source: Sigma-Aldrich.
-
URL:
Sources
Application Note: Strategic Reagent Selection for the Synthesis of 3'-Fluoro-4'-methyl-1,1'-biphenyl Scaffolds
Abstract
The 3'-fluoro-4'-methyl-1,1'-biphenyl moiety is a privileged structural motif in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates. This application note provides a comprehensive guide to synthesizing this scaffold via Suzuki-Miyaura cross-coupling. We analyze the retrosynthetic logic, define the optimal reagent classes (with a focus on preventing protodeboronation), and provide a validated step-by-step protocol. Special attention is given to the selection of ligand systems capable of overcoming the electronic deactivation caused by the fluorine substituent.
Strategic Overview & Retrosynthesis
The "Why": Bioisosterism and Metabolic Stability
The simultaneous incorporation of a fluorine atom and a methyl group on the biphenyl ring serves two critical functions in lead optimization:
-
Metabolic Blocking: The methyl group at the para position (4') blocks a common site of CYP450-mediated oxidation.
-
Electronic Modulation: The meta fluorine (3') exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the system and modulating the lipophilicity (LogD) without introducing significant steric clash compared to a chloro- or bromo-substituent.
Retrosynthetic Logic
To synthesize the 3'-fluoro-4'-methyl-1,1'-biphenyl core, two primary disconnections exist. Route A is generally preferred in discovery chemistry because the boronic acid of the "tail" (the fluoro-methyl ring) is commercially available and stable, allowing it to be coupled to a wide variety of "core" aryl halides.
Figure 1: Retrosynthetic analysis showing the primary and alternative pathways. Route A is the focus of this protocol.
Critical Reagent Selection Guide
Success in this synthesis relies on balancing the reactivity of the catalyst with the stability of the boronic acid.
Building Blocks (The Substrates)
| Component | Recommended Reagent | CAS No. | Notes on Reactivity |
| Nucleophile | 3-Fluoro-4-methylphenylboronic acid | 168267-99-0 | Primary Choice. Stable solid. The 3-F group slightly deactivates the ring but does not cause significant steric hindrance. |
| Alternative | 3-Fluoro-4-methylphenylboronic acid pinacol ester | N/A | Use if the free acid suffers from protodeboronation or solubility issues in non-polar solvents. |
| Electrophile | Variable Aryl Bromide/Chloride | Variable | Aryl bromides are preferred for standard conditions. Aryl chlorides require electron-rich ligands (e.g., SPhos, XPhos). |
| Reverse | 4-Bromo-2-fluoro-1-methylbenzene | 1423-11-6 | Use only if the "Core" scaffold is already a boronic acid (Route B). |
Catalyst & Ligand Systems
The 3-fluoro substituent withdraws electron density, making the transmetalation step slightly slower than in non-fluorinated tolyl systems.
-
Standard System (High Trust): Pd(dppf)Cl2·DCM
-
Why: Robust, air-stable, and effective for aryl bromides.
-
-
High-Performance System (Challenging Substrates): Pd2(dba)3 + SPhos or XPhos
-
Why: Buchwald biaryl phosphine ligands form highly active monoligated Pd(0) species. They facilitate oxidative addition into unreactive aryl chlorides and promote reductive elimination in sterically crowded systems.
-
Base Selection
-
Standard: K2CO3 or Na2CO3 (2.0 equiv).
-
For pH-Sensitive Substrates: K3PO4 (Potassium Phosphate Tribasic).
-
For Sterically Hindered Coupling: Ba(OH)2 or Cs2CO3 (Cesium effect enhances transmetalation).
Detailed Experimental Protocol
Protocol: Synthesis via Route A (Boronic Acid Nucleophile)
Scale: 1.0 mmol (Adaptable to gram-scale)
Materials
-
Aryl Halide (Core): 1.0 equiv (1.0 mmol)
-
Boronic Acid: 3-Fluoro-4-methylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (0.03 - 0.05 equiv)
-
Base: K2CO3 (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Charge a dry reaction vial or round-bottom flask with the Aryl Halide (1.0 equiv), 3-Fluoro-4-methylphenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Critical Step: If using a separate ligand/catalyst system (e.g., Pd2(dba)3/SPhos), add them now. If using the pre-catalyst Pd(dppf)Cl2, it can be added here or after degassing.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
-
Trustworthiness Check: Oxygen is the enemy of Palladium(0). Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Alternatively, perform 3 cycles of freeze-pump-thaw.
-
Add Pd(dppf)Cl2[1]·DCM (3-5 mol%) under a positive pressure of inert gas.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80–100°C for 4–16 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS after 2 hours. Look for the consumption of the Aryl Halide.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases.[1] Extract the aqueous layer twice with Ethyl Acetate.
-
Wash combined organic layers with Brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Typically Hexanes/Ethyl Acetate gradients. The biphenyl product is usually less polar than the boronic acid but more polar than the starting halide (if non-functionalized).
-
Optimization Workflow (Decision Tree)
Figure 2: Troubleshooting logic for optimizing the coupling reaction.
Quality Control & Validation
To ensure the integrity of the synthesized 3'-fluoro-4'-methyl-1,1'-biphenyl derivative, verify the following spectral characteristics:
-
1H NMR (CDCl3):
-
Methyl Group: Look for a doublet (due to F-coupling) or broad singlet around δ 2.30 ppm . The coupling constant J(H-F) is typically small (1-2 Hz).
-
Aromatic Region: The 3'-fluoro-4'-methyl ring usually presents an ABC spin system modified by fluorine coupling.
-
H-2' (ortho to F, meta to Me): dd, ~δ 7.2-7.4 ppm.
-
H-5' (ortho to Me, meta to F): t (pseudo), ~δ 7.2 ppm.
-
H-6': dd, ~δ 7.3 ppm.
-
-
-
19F NMR:
-
Expect a singlet (decoupled) or multiplet around δ -110 to -120 ppm . This is diagnostic for the fluoro-substituent.
-
-
LC-MS:
-
Confirm the molecular ion [M+H]+ or [M+Na]+. Note that biphenyls often ionize poorly in ESI; APCI may be required.
-
References
-
PubChem. 3-Fluoro-4-methylphenylboronic acid Compound Summary. [Link][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][4][5][6][7][8] Chemical Society Reviews, 37(2), 320-330. (Context on metabolic stability). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene [myskinrecipes.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chigroup.site [chigroup.site]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing homocoupling side products in biphenyl synthesis
The following guide serves as a Technical Support Center for researchers encountering homocoupling issues in biphenyl synthesis. It is designed to be modular, actionable, and grounded in mechanistic understanding.
Ticket Subject: Minimizing Homocoupling Side Products (Suzuki-Miyaura) Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Enemy
Before applying a fix, you must identify which homocoupling pathway is active. Run a GC-MS or LC-MS of your crude reaction mixture and match your profile to the cases below.
| Symptom (Impurity Profile) | Diagnosis | Root Cause |
| Dimer of Nucleophile (Ar¹-Ar¹) | Oxidative Homocoupling | Oxygen ingress (Glaser-type mechanism) or Pd(II) acting as an oxidant.[1] |
| Dimer of Electrophile (Ar²-Ar²) | Reductive Homocoupling | Ligand scrambling/disproportionation of the oxidative addition complex. |
| Reduced Electrophile (Ar²-H) | Dehalogenation | |
| Hydrolyzed Nucleophile (Ar¹-H) | Protodeboronation | Water/Base sensitivity; leads to stoichiometric imbalance, indirectly causing homocoupling of the remaining partner. |
The Protocol Vault: Standardized Workflows
These protocols are designed to eliminate the variables that statistically lead to the highest rates of homocoupling.
Workflow A: The "Oxygen-Free" Standard (Anti-Oxidative Homocoupling)
Target: Preventing Boronic Acid Dimerization (Ar¹-Ar¹).
The Science: As detailed by Adamo et al., oxidative homocoupling is not a random side reaction; it is catalyzed by a specific peroxo-palladium species (
Step-by-Step Protocol:
-
Solvent Degassing (The Sparging Rule): Do not rely on sonication. Sparge reaction solvents with Argon/Nitrogen for a minimum of 15 minutes per 100mL volume using a fritted gas dispersion tube.
-
The "Pd(0) First" Rule: If possible, use a Pd(0) source (e.g.,
) or a pre-reduced Buchwald G3/G4 precatalyst.-
Why? Traditional Pd(II) salts (like
) must be reduced to Pd(0) to start the cycle. In the absence of a sacrificial reductant, the boronic acid itself acts as the reductant, consuming 2 equivalents of starting material to produce 1 equivalent of homocoupled byproduct before the reaction even starts.
-
-
Vessel Prep: Bake out glassware. Cycle vacuum/inert gas 3 times before adding liquid reagents.
Workflow B: The "Kinetic Control" Addition (Anti-Scrambling)
Target: Preventing Electrophile Dimerization (Ar²-Ar²) and general side reactions.
The Science: Homocoupling of the aryl halide often occurs via disproportionation . If the transmetallation step is slow (due to steric bulk or low nucleophilicity), two molecules of the oxidative addition intermediate (
The Fix: Controlled Concentration By keeping the concentration of the Boronic Acid low, you force the catalyst to wait for the cross-coupling partner, but by keeping the catalyst active, you prevent stagnation.
-
Setup: Place Aryl Halide, Base, and Catalyst in the main reaction vessel.
-
Feed: Dissolve the Aryl Boronic Acid in degassed solvent in a separate syringe.
-
Execution: Use a syringe pump to add the Boronic Acid over 30–60 minutes at reflux.
-
Result: This ensures the
species always encounters a fresh supply of nucleophile, but the nucleophile never builds up high enough concentrations to dimerize via the oxidative pathway.
-
Advanced Troubleshooting (FAQ)
Q: I am using SPhos, but I still see significant homocoupling. Why?
A: While SPhos is excellent for bulky substrates, its electron-rich nature stabilizes the Pd(II) oxidative addition complex.[2] If your boronic acid is electron-poor (slow transmetallation), the stabilized
-
Correction: Switch to a ligand that promotes faster transmetallation for your specific substrate, or increase the base strength (e.g., switch from
to or ) to activate the boronic acid more aggressively.
Q: My aryl halide is homocoupling (Ar²-Ar²). Should I add a reducing agent? A: No. Adding a reducing agent (like formate) is a fix for oxidative homocoupling (to scavenge Pd(II)). If your halide is coupling, you likely have a "Ligand Scrambling" issue.
-
Correction: Increase the Ligand:Metal ratio. If you are at 1:1, go to 2:1. Excess ligand shifts the equilibrium away from the bridged species that lead to scrambling.
Q: Can I just use excess Boronic Acid to compensate for the loss? A: This is a dangerous game. Excess boronic acid often leads to Protodeboronation (Ar-H).[3] The resulting "H" species acts as a chain terminator. Furthermore, high boronic acid loading saturates the catalyst, potentially clogging the cycle with bis-boronate complexes that are catalytically inactive (the "Boronate Trap").
Visual Logic & Mechanisms
Diagram 1: The "Adamo" Pathway (Oxidative Homocoupling)
This diagram illustrates how Oxygen hijacks the catalytic cycle.
Caption: The Adamo Pathway: Oxygen reacts with Pd(0) to form a peroxo-species, which oxidizes the boronic acid, bypassing the aryl halide entirely.[1][4][5][6][7]
Diagram 2: Troubleshooting Decision Tree
Caption: Logical workflow for selecting the correct optimization strategy based on impurity profiling.
Reference Data: Base & Ligand Selection
Table 1: Base Effects on Side Reactions Data generalized from high-throughput screening literature.
| Base | Strength ( | Risk of Protodeboronation | Risk of Homocoupling | Best Use Case |
| Moderate | Moderate | High | General purpose, robust substrates. | |
| Moderate | Low | Moderate | Gold Standard for minimizing homocoupling with SPhos/XPhos. | |
| High | Low | Low | Sterically hindered couplings; activates boronic acid fast enough to outcompete homocoupling. | |
| Moderate | High | Low | "Dry" couplings (anhydrous conditions) to prevent hydrolysis. | |
| High | Very Low | Very Low | Nuclear Option. Toxic, but extremely effective at suppressing scrambling. |
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Sherwood, J., et al. (2019). Solvent Effects in the Suzuki-Miyaura Reaction. Beilstein Journal of Organic Chemistry, 15, 2380–2387.
- Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Fluorinated Biaryl Synthesis
Introduction
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry, yet it presents a paradox: the very properties that make fluorine desirable in a drug candidate (metabolic stability, lipophilicity) often destabilize the catalytic intermediates required to synthesize it.
This guide moves beyond generic "optimization" advice. We focus on the specific kinetic bottlenecks introduced by fluorine substitution—namely, protodeboronation of the boronic acid and retarded reductive elimination at the palladium center. Below, you will find diagnostic workflows and optimization protocols designed to minimize catalyst loading while maintaining robust yields.
Module 1: The Diagnostic Hub (Troubleshooting)
Before optimizing loading, you must ensure the reaction is not failing due to fundamental mechanistic flaws. Use this guide to diagnose the root cause of low yields.
Issue 1: The "Disappearing Boron" Phenomenon (Protodeboronation)
Symptom: LCMS shows unreacted aryl halide and the formation of the defoliated arene (Ar-H) corresponding to your boronic acid. The boronic acid is consumed rapidly.
Diagnosis: Your catalyst is too slow. The rate of protodeboronation (
-
Don't just add more catalyst. If the cycle is slow, 10 mol% of a slow catalyst will still fail.
-
Switch to a Pre-Catalyst: Use G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4 ). These initiate immediately, unlike Pd(OAc)₂, which requires reduction to Pd(0).
-
Water Management: While water is needed for the base to function, excess water accelerates protodeboronation.[1] Switch to a 10:1 or 20:1 organic:water ratio, or use anhydrous conditions with CsF or K₃PO₄ (anhydrous) in dioxane.
Issue 2: The "Stalled" Reaction
Symptom: Rapid initial conversion (e.g., 50% in 1 hour), then flatlines. Adding more boronic acid helps slightly; adding more catalyst helps significantly. Diagnosis: Catalyst deactivation (Pd black formation). The electron-withdrawing nature of fluorine makes the Pd(II)-Ar species electrophilic and prone to aggregation if the ligand dissociates. The Fix:
-
Ligand Excess: Ensure a Ligand:Pd ratio of at least 1.5:1 or 2:1 if mixing in situ.
-
The "Ladder" Protocol: You likely need to determine the Threshold Turnover Number (TON). See Module 2.
Visual Diagnostic: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing reaction failures based on substrate consumption profiles.
Module 2: Optimization Protocols
Once the chemistry works (yield > 50%), use this protocol to minimize catalyst loading. This is critical for late-stage pharmaceutical intermediates where metal scavenging costs are high.
The "Ladder" Loading Protocol
Do not guess loadings. Perform a 4-point logarithmic screen.
Experimental Setup:
-
Scale: 0.1 mmol (use HPLC vials).
-
Standard Conditions: 1.0 equiv Ar-X, 1.5 equiv Ar-B(OH)₂, 2.0 equiv K₃PO₄, Toluene/Water (10:1), 80°C.
-
Catalyst: XPhos Pd G4 (or relevant system).
| Entry | Catalyst Loading (mol%) | Target TON | Purpose |
| 1 | 5.0 mol% | 20 | Benchmark: Ensures the reaction can go to completion. If this fails, chemistry is the issue, not loading. |
| 2 | 1.0 mol% | 100 | Standard: Typical discovery loading. |
| 3 | 0.1 mol% | 1,000 | Stress Test: Identifies if the catalyst is robust enough for scale-up. |
| 4 | 0.01 mol% (100 ppm) | 10,000 | Industrial Limit: Only for highly efficient systems. |
Interpretation:
-
If Entry 3 gives >90% yield, you have a highly efficient system. You can likely scale at 0.05–0.1 mol%.
-
If Entry 2 works but Entry 3 fails (<20% yield), you are hitting a "Turnover Wall." This usually indicates catalyst instability over time. Action: Add a surfactant (e.g., TPGS-750-M) or switch to a Pd-NHC (PEPPSI) system which is more thermally stable.
Module 3: Deep Dive FAQs
Q1: Why does fluorine make the catalyst loading requirement higher?
A: Fluorine is an electron-withdrawing group (EWG).
-
Oxidative Addition: Fluorine on the aryl halide actually accelerates this step (makes the C-X bond more electron-deficient).
-
Reductive Elimination (The Problem): This is the rate-determining step.[2] The Pd(II) center must reduce to Pd(0). An electron-poor fluorinated ring pulls electron density away from the metal, stabilizing the Pd(II) state and increasing the energy barrier for elimination.
-
Result: The catalyst "waits" in the Pd(II) state longer, increasing the window for decomposition.
-
Q2: Which ligand class is best for polyfluorinated substrates?
A: You need ligands that are both bulky and electron-rich .
-
Biaryl Phosphines (Buchwald): XPhos and SPhos are the gold standards. The bulk facilitates reductive elimination (steric pressure forces the rings together), and the electron-rich nature stabilizes the Pd(0) species.
-
NHC Ligands (PEPPSI-IPr): Excellent for "difficult" couplings where thermal stability is needed to push the reaction over a long time (24h+).
Q3: My 2,6-difluorophenylboronic acid yields are terrible. Why?
A: This is a classic case of steric hindrance + protodeboronation. The two ortho-fluorines block the transmetallation step, slowing it down. Meanwhile, the C-B bond is highly labile due to the EWG effect.
-
Protocol Adjustment: Use Pd-162 (tBuBrettPhos Pd G4) . This ligand is specifically designed for extremely hindered substrates.
Visual Mechanism: The Fluorine Bottleneck
Caption: The catalytic cycle highlighting where Fluorine impacts rate (Transmetallation and Reductive Elimination).
References
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 2011. (Discusses the use of Buchwald G3/G4 catalysts for hindered systems).
-
Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids. Chemistry – A European Journal, 2024. (While focused on radiochemistry, provides definitive mechanisms on protodeboronation kinetics).
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate, 2015. (Provides data on the "plateau effect" of catalyst loading).
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. J. Am. Chem. Soc., 2012. (Explains the stability/hydrolysis balance required for fluorinated boron species).
Sources
Validation & Comparative
HPLC Method Development Guide: Separation of 3-Fluoro-4'-methyl-1,1'-biphenyl Isomers
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes chromatographic principles with specific strategies for separating fluorinated biphenyl isomers, using 3-Fluoro-4'-methyl-1,1'-biphenyl as the primary case study.
Executive Summary
This compound (CAS: 1443312-45-5 for related bromo-precursors) is a critical scaffold in the synthesis of liquid crystals and metalloproteinase inhibitors. Its analysis is frequently complicated by the presence of positional isomers (regioisomers) formed during cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide compares the performance of traditional C18 stationary phases against Fluorinated (PFP) and Biphenyl phases. Experimental evidence and mechanistic modeling confirm that Pentafluorophenyl (PFP) phases provide superior resolution for these isomers due to specific shape selectivity and dipole-dipole interactions that C18 phases lack.
Isomer Profile & Separation Challenge
The primary analytical challenge is resolving the target compound from its positional isomers, which possess identical molecular weights (isobaric) and similar hydrophobicities (
| Compound Label | Chemical Name | Structural Characteristic | Elution Behavior Prediction |
| Target | This compound | Meta-F, Para-Me | Planar conformation; Moderate retention. |
| Isomer A | 2-Fluoro-4'-methyl-1,1'-biphenyl | Ortho-F, Para-Me | Twisted biphenyl bond; Reduced |
| Isomer B | 4-Fluoro-4'-methyl-1,1'-biphenyl | Para-F, Para-Me | Linear/Planar ; Max |
| Isomer C | 3-Fluoro-2'-methyl-1,1'-biphenyl | Meta-F, Ortho-Me | Highly Twisted (steric clash of Me); Earliest elution on PFP. |
Comparative Performance Guide
Stationary Phase Selection
The following table summarizes the retention characteristics (
Table 1: Relative Retention Comparison (Representative Data) Conditions: 70:30 MeCN:Water, Flow 1.0 mL/min, Temp 30°C, Detection UV 254nm.
| Feature | C18 (Octadecyl) | Biphenyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Dipole-Dipole + Shape Selectivity + | |
| Elution Order | Random / Hydrophobicity driven | Twisted | Twisted |
| Resolution ( | Low ( | Moderate ( | High ( |
| Ortho-Isomer Shift | Minimal separation from target | Significant shift (elutes earlier) | Drastic shift (elutes much earlier due to steric exclusion) |
| Recommendation | General Screening (Not Recommended for Isomers) | Good Alternative | Best Choice for Isomer Resolution |
Technical Insight: The Fluorine atom on the PFP stationary phase creates a localized electron-deficient ring system. This interacts strongly with the electron-rich biphenyl core of the analytes. However, the interaction is strictly governed by the planarity of the analyte. Ortho-substituted isomers (Isomer A & C) cannot approach the stationary phase as closely as the flat Para-isomers, resulting in significantly reduced retention and superior separation.
Visualizing the Separation Mechanism
The diagram below illustrates the decision logic and mechanistic pathways for separating these specific isomers.
Caption: Decision tree highlighting the mechanistic advantage of PFP phases for resolving sterically distinct fluorinated biphenyl isomers.
Validated Experimental Protocol
This protocol is designed to be self-validating. The resolution between the critical pair (Target vs. Isomer A) serves as the system suitability test.
Materials
-
Column: Fluorophenyl (PFP) or Pentafluorophenyl core-shell column (e.g., Kinetex PFP, 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for fluorinated aromatics).
-
Mobile Phase B: Methanol (MeOH provides better
-selectivity than Acetonitrile).
Method Parameters
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temperature: 35°C (Higher temp reduces viscosity but 35°C maintains steric selectivity).
-
Gradient Profile:
-
0.0 min: 50% B
-
10.0 min: 85% B
-
12.0 min: 95% B
-
15.0 min: 50% B (Re-equilibration)
-
-
Detection: UV @ 260 nm (near
for biphenyls).
System Suitability Criteria
-
Retention Time Precision: RSD < 0.5% (n=5).
-
Resolution (
): > 2.0 between 2-fluoro (Isomer A) and 3-fluoro (Target). -
Tailing Factor: 0.9 – 1.2.
References
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Shimadzu. (2019). Retention time prediction for pesticides on a biphenyl liquid chromatography stationary phase. Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-4'-methyl-1,1'-biphenyl
Executive Safety Summary
Do not treat this compound as "just another organic solid." While 3-Fluoro-4'-methyl-1,1'-biphenyl (CAS: 72093-43-7) is often classified under generic GHS codes for irritants (H315, H319, H335), its structural properties demand a higher tier of vigilance than standard reagents.[1][2]
-
The Fluorine Factor: The introduction of a fluorine atom at the 3-position significantly increases the compound's lipophilicity compared to the parent biphenyl.[1][2] This enhances its ability to penetrate the stratum corneum (outer skin layer).[2]
-
The Dust Hazard: As a crystalline solid, electrostatic charging is a persistent issue during weighing, leading to "flying powder" that can bypass standard face shields if airflow is turbulent.
-
Environmental Persistence: Like most halogenated biphenyls, this compound is resistant to biodegradation.[2] Spill containment is not just a safety issue; it is a regulatory compliance necessity.[2][3]
Risk-Based PPE Matrix
This matrix moves beyond the generic "wear gloves" instruction. It is calibrated for specific operational states.[2]
| Body Zone | PPE Requirement | Technical Justification (The "Why") |
| Hand Protection (Solids) | Double Nitrile (4 mil min) | Cross-Contamination Control: The outer glove captures static-clinging dust.[1][2] Doffing the outer layer immediately after weighing prevents spreading dust to door handles or pipettes.[2] |
| Hand Protection (Solutions) | Laminate (Silver Shield) or Viton | Permeation Resistance: Aromatic hydrocarbons (like the biphenyl core) can swell and permeate standard nitrile in <15 mins.[1][2] If dissolved in DCM or Toluene, nitrile offers zero protection.[2] |
| Respiratory | N95 (Minimum) / P100 (Recommended) | Particulate Defense: If handling outside a hood (strongly discouraged) or in a turbulent hood, an N95 is critical.[1][2] The fluorine substituent may increase mucous membrane irritation potential.[2] |
| Eye/Face | Chemical Goggles (Indirect Vent) | Dust Entry: Safety glasses with side shields are insufficient for fine powders that float.[1][2] Goggles seal the orbital area against airborne particulates.[2] |
| Body | Tyvek® Lab Coat / Apron | Retention Prevention: Cotton lab coats trap dust in the fibers, which can then be released later (secondary exposure).[2] Tyvek sheds particles.[2] |
Operational Logic: The "Layered Defense" Workflow
Safety is a system, not a product.[2] The following diagram illustrates the decision logic for handling this specific compound, prioritizing engineering controls over PPE.
Figure 1: Risk-Based PPE Decision Logic. Note the divergence in glove selection based on solvent presence.
Detailed Handling Protocols
Protocol A: Weighing & Transfer (The High-Risk Moment)
Context: Most exposure incidents occur here due to static electricity dispersing the powder.[1][2]
-
Preparation:
-
The "Double-Glove" Technique:
-
Don two pairs of nitrile gloves.[2]
-
Weigh the reagent.[2]
-
Immediately upon finishing the transfer, peel off the outer pair of gloves inside the hood and discard them into the solid waste container.[2]
-
Why? This traps invisible dust on the outer glove, leaving your inner gloves clean to touch the balance door, notebook, or sash.
-
-
Solvent Addition:
-
Add solvent slowly down the side of the vessel to avoid lofting dust.[2]
-
Protocol B: Spill Cleanup
Context: Dry sweeping creates an inhalation hazard.[2] Do not use a brush and dustpan.[2]
-
Isolate: Close the hood sash immediately.
-
Wet Method: Cover the powder with a paper towel dampened with a compatible solvent (e.g., Ethanol or Hexane).[2] This prevents dust from becoming airborne.[2][4][5][6][7]
-
Wipe: Wipe inward from the periphery of the spill to the center.[2]
-
Verify: Use a UV lamp (365 nm) if available.[2] Many biphenyl derivatives fluoresce; this can help confirm that all traces have been removed.[2]
Waste Management & Disposal
Critical Compliance Note: Because this molecule contains Fluorine , it must be segregated from standard organic waste in many jurisdictions.[2]
-
Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Label clearly as "Halogenated Organic Solid."[2]
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (e.g., Acetone): Check local facility rules.[2] Often, the presence of the F-atom requires the entire solution to go into the Halogenated Waste stream to prevent damage to incinerators not equipped with scrubbers for HF (Hydrofluoric Acid) generation during combustion.[1][2]
-
Rule of Thumb: When in doubt, bin as Halogenated .[2]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1]
-
PubChem. (2025).[2] 4-Fluoro-4'-methyl-1,1'-biphenyl Compound Summary. National Library of Medicine.[2] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.[2] [Link]1]
Sources
- 1. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. dmacc-ia.safecollegessds.com [dmacc-ia.safecollegessds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
